molecular formula C9H13NO2S B2880991 Tert-butyl 4-aminothiophene-3-carboxylate CAS No. 2248373-68-2

Tert-butyl 4-aminothiophene-3-carboxylate

Cat. No.: B2880991
CAS No.: 2248373-68-2
M. Wt: 199.27
InChI Key: VCWBFRCKPVBJKN-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminothiophene-3-carboxylate is an organic compound with the molecular formula C9H13NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-aminothiophene-3-carboxylate typically involves the introduction of the tert-butyl ester group to a thiophene derivative. One common method is the reaction of 4-aminothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction proceeds under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-aminothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-aminothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-aminothiophene-3-carboxylate is unique due to the presence of both the tert-butyl ester and amino groups, which confer distinct chemical reactivity and biological activity. The bulky tert-butyl group can provide steric hindrance, affecting the compound’s interactions and stability .

Properties

IUPAC Name

tert-butyl 4-aminothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-13-5-7(6)10/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWBFRCKPVBJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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